aculene D
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Overview
Description
Aculene D is a sesquiterpenoid compound characterized by its unique structure, which includes a (3aR)-4,7,8,8a-tetrahydroazulen-1(3aH)-one core substituted by ethyl, methyl, hydroxy, and methyl groups at specific positions. This compound is a fungal metabolite isolated from species such as Penicillium sp. SCS-KFD08 and Aspergillus aculeatus . It has garnered attention due to its quorum sensing inhibitory activity against certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of aculene D involves several key steps. One notable feature is the diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate, resulting in the desired homoallylic alcohol . This reaction is followed by the construction of a seven-membered ring using ring-closing metathesis. Subsequent steps include a five-step process to install an ethyl group on the five-membered ring, ultimately converting the cyclization product to this compound .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Aculene D undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents such as cytochrome P450 monooxygenases.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Often employs nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aculene B, which is synthesized through the esterification of this compound with an N-protected L-proline .
Scientific Research Applications
Aculene D has several scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.
Biology: Investigated for its role as a fungal metabolite and its interactions with other biological molecules.
Mechanism of Action
Aculene D exerts its effects primarily through quorum sensing inhibition. It significantly reduces violacein production in N-hexanoyl-L-homoserine lactone-induced Chromobacterium violaceum CV026 cultures at sub-inhibitory concentrations . The molecular targets and pathways involved include the inhibition of quorum sensing signals, which are crucial for bacterial communication and virulence factor expression.
Comparison with Similar Compounds
Similar Compounds
Aculene A: Another sesquiterpenoid with similar structural features.
Aculene B: A derivative of aculene D, synthesized through esterification.
Aculene C: Another related compound with a similar biosynthetic origin.
Uniqueness
This compound stands out due to its specific quorum sensing inhibitory activity, which is not as prominent in its analogs. This makes it a unique candidate for developing new antibacterial agents that target bacterial communication pathways .
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one |
InChI |
InChI=1S/C14H20O2/c1-4-10-8-13(16)14(3)11(10)6-5-9(2)7-12(14)15/h5,8,11-12,15H,4,6-7H2,1-3H3/t11-,12+,14-/m1/s1 |
InChI Key |
IIQOUDJDCRTCJY-MBNYWOFBSA-N |
Isomeric SMILES |
CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)C)C |
Canonical SMILES |
CCC1=CC(=O)C2(C1CC=C(CC2O)C)C |
Origin of Product |
United States |
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